molecular formula C12H17N3O4S B3878343 2-methyl-1-(methylsulfonyl)-4-(4-nitrophenyl)piperazine CAS No. 5669-65-8

2-methyl-1-(methylsulfonyl)-4-(4-nitrophenyl)piperazine

Cat. No. B3878343
CAS RN: 5669-65-8
M. Wt: 299.35 g/mol
InChI Key: RMCUBOLBZPKZKY-UHFFFAOYSA-N
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Description

2-methyl-1-(methylsulfonyl)-4-(4-nitrophenyl)piperazine, also known as Methylsulfonylmethylnitropiperazine (MSMP), is a chemical compound that has been the subject of scientific research in recent years. It belongs to the class of piperazine derivatives and has shown promising results in various studies.

Scientific Research Applications

MSMP has been studied extensively for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and analgesic properties. MSMP has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. MSMP has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and cognitive function.

Mechanism Of Action

The mechanism of action of MSMP is not yet fully understood. However, it has been suggested that MSMP may act by inhibiting the activity of various enzymes, including acetylcholinesterase, cyclooxygenase, and lipoxygenase. MSMP has also been shown to modulate the activity of ion channels, including the voltage-gated sodium channel and the N-methyl-D-aspartate (NMDA) receptor.

Biochemical And Physiological Effects

MSMP has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the production of prostaglandins, which are involved in inflammation. MSMP has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in oxidative stress. In addition, MSMP has been found to increase the levels of glutathione, an antioxidant that is important for cellular health.

Advantages And Limitations For Lab Experiments

MSMP has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield. MSMP has also been shown to be stable under a variety of conditions. However, MSMP has some limitations for lab experiments. It is highly toxic and requires special handling and disposal procedures. In addition, MSMP has poor solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of MSMP. One area of research is the development of MSMP analogs with improved pharmacological properties. Another area of research is the investigation of MSMP as a potential treatment for neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. MSMP may also have potential applications in the field of cancer therapy, as it has been shown to have antitumor properties. Finally, further studies are needed to fully understand the mechanism of action of MSMP and its potential therapeutic applications.
Conclusion:
In conclusion, MSMP is a chemical compound that has shown promising results in various scientific research studies. It has been studied for its potential therapeutic applications, including antitumor, anti-inflammatory, and analgesic properties. MSMP has also been investigated for its potential use in the treatment of neurodegenerative diseases. While there are some limitations to working with MSMP in lab experiments, there are also many potential future directions for this compound. Further research is needed to fully understand the mechanism of action of MSMP and its potential therapeutic applications.

properties

IUPAC Name

2-methyl-1-methylsulfonyl-4-(4-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-10-9-13(7-8-14(10)20(2,18)19)11-3-5-12(6-4-11)15(16)17/h3-6,10H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCUBOLBZPKZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30389471
Record name STK016632
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-1-(methylsulfonyl)-4-(4-nitrophenyl)piperazine

CAS RN

5669-65-8
Record name STK016632
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30389471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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